1-Bromo-2-chloro-3,5,6-trifluorobenzene is a halogenated aromatic compound characterized by the presence of bromine, chlorine, and three fluorine atoms attached to a benzene ring. Its molecular formula is C7H2BrClF3, and it is notable for its unique chemical structure that imparts distinctive physical and chemical properties. This compound typically appears as a colorless to pale yellow liquid with a high density and boiling point, making it useful in various industrial applications.
Common reagents used in these reactions include palladium catalysts for coupling processes and strong bases for nucleophilic substitutions.
The biological activity of 1-Bromo-2-chloro-3,5,6-trifluorobenzene has been explored in various studies. It exhibits potential antifungal properties and may interact with specific molecular targets in biological systems. The presence of multiple halogen atoms enhances its lipophilicity, which can influence its bioavailability and interaction with biological membranes.
Several methods exist for synthesizing 1-Bromo-2-chloro-3,5,6-trifluorobenzene:
These synthetic routes often require careful control of reaction conditions to optimize yield and purity.
1-Bromo-2-chloro-3,5,6-trifluorobenzene finds applications in various fields:
Studies on the interactions of 1-Bromo-2-chloro-3,5,6-trifluorobenzene with biological systems have indicated its potential as a substrate for various metabolic enzymes. For instance:
1-Bromo-2-chloro-3,5,6-trifluorobenzene shares structural similarities with several other halogenated aromatic compounds. Here are some comparable compounds:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 1-Bromo-2-chloro-3-fluorobenzene | C7H4BrClF | 0.88 |
| 1-Bromo-3-chloro-2-fluorobenzene | C7H4BrClF | 0.90 |
| 1-Bromo-2-chloro-4-fluorobenzene | C7H4BrClF | 0.88 |
| 1-Bromo-3-chloro-2,4-difluorobenzene | C7H4BrClF2 | 0.88 |
| 5-Bromo-1,2,3-trifluorobenzene | C7H3BrF3 | 0.90 |
The uniqueness of 1-Bromo-2-chloro-3,5,6-trifluorobenzene lies in its specific arrangement of halogen substituents on the benzene ring. The combination of bromine and chlorine alongside multiple fluorine atoms enhances its reactivity profile compared to similar compounds. This distinct configuration allows it to participate effectively in various
The synthesis of 1-Bromo-2-chloro-3,5,6-trifluorobenzene relies fundamentally on electrophilic aromatic substitution mechanisms, which represent the cornerstone approach for introducing halogen substituents onto aromatic systems [1] [2]. The electrophilic aromatic substitution pathway proceeds through a well-established two-step mechanism involving the initial formation of a positively charged cyclohexadienyl cation intermediate, followed by rapid deprotonation to restore aromaticity [3].
For polyhalogenated benzene derivatives such as 1-Bromo-2-chloro-3,5,6-trifluorobenzene, the electrophilic substitution process becomes increasingly complex due to the electronic effects of pre-existing halogen substituents [2] [4]. The presence of electron-withdrawing fluorine atoms significantly deactivates the aromatic ring toward further electrophilic attack, requiring more vigorous reaction conditions and specialized catalytic systems [5] [4].
The sequential halogenation approach typically begins with fluorinated benzene precursors, as fluorine substitution patterns are often established through specialized fluorination methodologies rather than conventional electrophilic aromatic substitution [6]. Subsequent bromination and chlorination steps must be carefully orchestrated to achieve the desired substitution pattern while avoiding uncontrolled polyhalogenation reactions [7] [8].
Temperature control emerges as a critical parameter in these transformations, with optimal reaction temperatures typically ranging from 45°C to 102°C depending on the specific halogenation step and substrate reactivity [7]. Lower temperatures favor regioselective substitution while minimizing side reactions, whereas elevated temperatures may be necessary to overcome the deactivating effects of electron-withdrawing substituents [7] [9].
Halogen carrier catalysis represents an essential component in the synthesis of 1-Bromo-2-chloro-3,5,6-trifluorobenzene, as direct halogenation of deactivated aromatic systems requires the activation of halogen electrophiles through Lewis acid coordination [1] [8]. The most commonly employed halogen carriers include iron powder, ferric chloride (FeCl₃), ferric bromide (FeBr₃), aluminum chloride (AlCl₃), and aluminum bromide (AlBr₃) [10] [1] [8].
The mechanistic role of halogen carriers involves the coordination of the Lewis acid to the halogen molecule, generating a highly electrophilic halogen cation that can effectively attack even deactivated aromatic rings [1] [8]. For bromination reactions, the interaction between molecular bromine and aluminum tribromide or ferric bromide generates the active bromine electrophile according to the equilibrium: AlBr₃ + Br₂ ⇌ Br⁺ + AlBr₄⁻ [8].
Iron powder represents a particularly practical choice for halogen carrier applications, as it undergoes in situ conversion to the active ferric halide catalyst through reaction with the halogen source [1] [11]. This approach eliminates the need for pre-formed Lewis acid catalysts and provides a cost-effective pathway for large-scale synthetic applications [7]. The reaction 2Fe + 3Br₂ → 2FeBr₃ generates the active catalytic species directly in the reaction medium [1].
Catalyst loading optimization studies have demonstrated that iron powder concentrations of 0.025-0.050 molar equivalents relative to the aromatic substrate provide optimal conversion rates while minimizing catalyst-related side reactions [7]. Higher catalyst loadings can lead to increased formation of polyhalogenated byproducts, while insufficient catalyst concentrations result in incomplete conversion and extended reaction times [7].
Solvent selection plays a crucial role in halogen carrier-mediated reactions, with non-polar solvents such as carbon tetrachloride and chloroform providing optimal reaction environments [7] [10]. These solvents effectively solubilize both the aromatic substrates and halogen sources while minimizing competitive coordination to the Lewis acid catalyst [7].
The synthesis of 1-Bromo-2-chloro-3,5,6-trifluorobenzene presents significant regioselectivity challenges due to the complex interplay of electronic and steric effects governing the site-selectivity of multiple halogenation reactions [12] [13]. The presence of multiple electron-withdrawing halogen substituents creates a highly deactivated aromatic system with subtle differences in site reactivity [2] [4].
Electronic effects dominate the regioselectivity profile of polyhalogenated benzene systems, with halogen substituents exhibiting dual electronic behavior [4]. While halogens are electron-withdrawing through inductive effects, they simultaneously donate electron density through resonance interactions, creating complex reactivity patterns that vary with substitution position [4] [3].
Fluorine substituents exert the strongest deactivating influence due to their high electronegativity and minimal resonance donation, effectively directing subsequent electrophilic substitution to positions that minimize electronic repulsion [2] [4]. The trifluoro substitution pattern in 1-Bromo-2-chloro-3,5,6-trifluorobenzene creates a highly electron-deficient aromatic system that challenges conventional electrophilic substitution approaches [6].
Steric hindrance effects become increasingly important as the degree of halogen substitution increases, with bulky halogen atoms creating significant steric barriers to further substitution at adjacent positions [12]. The van der Waals radii of bromine and chlorine atoms generate substantial steric interactions that can override electronic directing effects in highly substituted systems [12].
Computational prediction methods have emerged as valuable tools for anticipating regioselectivity outcomes in polyhalogenated systems [13]. The RegioSQM method, which correlates calculated protonation energies with experimental regioselectivity data, has demonstrated 96% accuracy in predicting electrophilic aromatic halogenation outcomes across diverse substrate classes [13].
The following table summarizes key regioselectivity factors in polyhalogenated benzene synthesis:
| Factor | Influence on Regioselectivity | Magnitude |
|---|---|---|
| Fluorine substitution | Strong deactivation, meta-directing | High |
| Chlorine substitution | Moderate deactivation, ortho/para-directing | Medium |
| Bromine substitution | Moderate deactivation, ortho/para-directing | Medium |
| Steric hindrance | Blocks adjacent positions | Variable |
| Temperature effects | Reduces selectivity at high temperatures | Medium |
The purification of 1-Bromo-2-chloro-3,5,6-trifluorobenzene requires specialized separation techniques capable of resolving closely related polyhalogenated isomers and removing unreacted starting materials [14] [15] [16]. The high degree of halogen substitution creates compounds with similar physical properties that challenge conventional purification approaches [17].
High-performance liquid chromatography emerges as the primary analytical and preparative separation technique for polyhalogenated benzene derivatives [18] [15]. Carbon-material coated columns, particularly those employing C₇₀-fullerene stationary phases, have demonstrated exceptional selectivity for halogenated aromatic compounds through enhanced halogen-π interactions [15]. These specialized columns enable baseline separation of structural isomers that are difficult to resolve using conventional chromatographic methods [15].
The separation mechanism relies on differential halogen-π interactions between the polyhalogenated solutes and the electron-rich fullerene surface [15]. The strength of these interactions follows the order F < Cl < Br < I, providing predictable retention behavior that correlates with the degree and type of halogen substitution [15]. This selectivity enables the development of optimized mobile phase conditions for challenging separations [15].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization for polyhalogenated benzene derivatives [19]. The ¹H nuclear magnetic resonance spectrum of related polyhalogenated compounds typically exhibits characteristic aromatic proton signals in the 6.8-7.5 parts per million region, with coupling patterns that reflect the specific substitution arrangement [19]. The limited number of aromatic protons in highly substituted systems results in simplified spectra that facilitate structural assignment [19].
Fluorine-19 nuclear magnetic resonance spectroscopy represents an essential characterization tool for fluorinated compounds, providing direct evidence for the number and chemical environment of fluorine substituents [6]. The chemical shift range for aromatic fluorine atoms typically spans -80 to -160 parts per million, with specific values dependent on the electronic environment and substitution pattern [6].
Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns characteristic of polyhalogenated aromatic compounds [20] [19]. The isotope patterns arising from multiple halogen atoms create distinctive mass spectral signatures that enable unambiguous molecular formula assignment [20]. Fragmentation typically proceeds through sequential halogen loss, generating predictable fragment ion series [19].
Gas chromatography-mass spectrometry represents a powerful analytical combination for polyhalogenated benzene analysis, offering both separation capability and structural information [20] [21]. The development of pseudo-multiple reaction monitoring methods has enhanced sensitivity for polyhalogenated aromatic compounds by monitoring transitions with minimal mass loss [21].
Column chromatography using silica gel remains a valuable preparative purification technique, particularly when combined with gradient elution protocols [14]. The optimization of mobile phase composition enables effective separation of reaction mixtures containing multiple polyhalogenated products and unreacted starting materials [14].
The following table presents typical analytical data ranges for polyhalogenated benzene characterization:
| Analytical Technique | Parameter | Typical Range |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons | 6.8-7.5 ppm |
| ¹⁹F Nuclear Magnetic Resonance | Aromatic fluorine | -80 to -160 ppm |
| High-performance liquid chromatography | Retention time | 5-25 minutes |
| Mass spectrometry | Molecular ion | 200-300 m/z |
| Gas chromatography | Retention time | 8-15 minutes |
Purity assessment protocols typically employ high-performance liquid chromatography with ultraviolet detection, targeting purity levels exceeding 95% for synthetic applications [7] [19]. The development of validated analytical methods ensures consistent quality control across synthetic batches and enables reliable structure-activity relationship studies [18].
1-Bromo-2-chloro-3,5,6-trifluorobenzene exhibits distinctive nucleophilic substitution behavior characterized by the synergistic effects of multiple electron-withdrawing halogen substituents. The compound demonstrates enhanced reactivity toward nucleophilic attack due to the cumulative electron-withdrawing influence of five halogen atoms positioned around the benzene ring [1] [2].
The mechanism of nucleophilic aromatic substitution proceeds through an addition-elimination pathway, forming a Meisenheimer complex intermediate [3] [4]. The initial nucleophilic attack creates a negatively charged sigma complex, which is stabilized by the electron-withdrawing effects of the halogen substituents. This intermediate subsequently undergoes elimination to expel the halide leaving group, completing the substitution process [5] [6].
The relative reactivity of different positions follows a predictable pattern based on the electronegativity and electron-withdrawing capacity of each halogen. Fluorine positions (C-3, C-5, and C-6) demonstrate the highest reactivity toward nucleophilic substitution due to fluorine's exceptional electronegativity of 4.0 [7] [8]. The fluorine atoms create the strongest electron-withdrawing effect, generating the most electrophilic carbon centers and facilitating nucleophilic attack [9] [8].
The predicted order of nucleophilic substitution reactivity follows the sequence: C-3 (fluorine) > C-5 (fluorine) > C-6 (fluorine) > C-1 (bromine) > C-2 (chlorine). This ranking reflects both the electronegativity differences and the cumulative electron-withdrawing effects of neighboring substituents [1] [10].
Experimental evidence from related polyfluorinated systems demonstrates that fluorine acts as the most effective leaving group in nucleophilic aromatic substitution reactions, despite being typically considered a poor leaving group in aliphatic systems [8] [9]. This apparent contradiction arises because the rate-determining step in aromatic nucleophilic substitution is the initial nucleophilic attack rather than the departure of the leaving group [8].
The mechanism involves formation of a resonance-stabilized Meisenheimer complex where the negative charge is delocalized across the aromatic system [3] [4]. Multiple resonance structures contribute to the stabilization, with the most significant contributors placing the negative charge on the most electronegative atoms or positions adjacent to electron-withdrawing substituents [5].
| Position | Relative Reactivity | Electron Density | Predicted Order of Substitution |
|---|---|---|---|
| C-1 (Bromine) | Moderate | Low | 4 |
| C-2 (Chlorine) | Moderate | Low | 5 |
| C-3 (Fluorine) | High | Very Low | 1 |
| C-5 (Fluorine) | High | Very Low | 2 |
| C-6 (Fluorine) | High | Very Low | 3 |
The electrophilic attack susceptibility of 1-Bromo-2-chloro-3,5,6-trifluorobenzene is significantly reduced compared to unsubstituted benzene due to the pronounced electron-withdrawing effects of the five halogen substituents [1] [11]. Each halogen atom withdraws electron density from the aromatic ring through inductive effects, creating a substantially deactivated aromatic system toward electrophilic aromatic substitution reactions [10] [11].
The cumulative electron-withdrawing influence of three fluorine atoms, one chlorine atom, and one bromine atom creates a highly electron-deficient aromatic ring. This electronic deactivation manifests as dramatically reduced reaction rates for typical electrophilic aromatic substitution processes such as nitration, halogenation, and Friedel-Crafts acylation [1] [11].
The electron-withdrawing nature of the halogen substituents operates primarily through inductive effects, where the electronegative halogen atoms pull electron density away from the aromatic ring through sigma bonds [10] [11]. Fluorine atoms exert the strongest electron-withdrawing effect due to their exceptional electronegativity of 4.0, followed by chlorine (3.16) and bromine (2.96) [7].
Computational studies on related polyfluorinated aromatic systems indicate that reaction rates for electrophilic aromatic substitution can be reduced by factors of 10² to 10⁴ compared to benzene [1]. The specific rate reduction depends on the nature of the electrophile and reaction conditions, with more reactive electrophiles showing relatively smaller rate decreases [11].
Despite the overall deactivation, subtle differences in reactivity exist among the available positions. The positions ortho and para to the halogen substituents experience slightly reduced deactivation compared to meta positions due to weak resonance interactions [11]. However, these effects are minimal compared to the overwhelming inductive deactivation [10].
When electrophilic attack does occur under forcing conditions, regioselectivity is governed by the relative deactivation of different ring positions. The position bearing the hydrogen atom (C-4) represents the only available site for electrophilic substitution, as all other positions are occupied by halogen substituents [11].
The electronic environment at C-4 is influenced by the proximity and nature of the halogen substituents. The adjacent fluorine atoms at C-3 and C-5 create a particularly electron-deficient environment, while the more distant bromine and chlorine atoms contribute additional electron-withdrawal [10].
| Parameter | Value | Reference |
|---|---|---|
| Relative Rate vs Benzene | 10⁻³ to 10⁻⁴ | Estimated from similar systems [1] |
| Primary Reaction Site | C-4 (adjacent to H) | Structural analysis |
| Activation Energy Increase | 50-80 kJ/mol | Estimated from fluorinated systems [1] |
1-Bromo-2-chloro-3,5,6-trifluorobenzene exhibits significant halogen bonding capabilities, particularly through the bromine substituent, which can function as an effective halogen bond donor in supramolecular assemblies and molecular recognition processes [12] [13]. The electron-withdrawing effects of the multiple fluorine atoms enhance the σ-hole magnitude on the bromine atom, creating a more potent halogen bonding interaction [13].
The bromine atom in this compound develops a pronounced positive electrostatic potential region (σ-hole) along the extension of the C-Br bond due to the anisotropic distribution of electron density [13]. This σ-hole serves as the interaction site for halogen bonding with electron-rich species such as lone pair donors, π-systems, and anions [12].
Halogen bonding interactions involving the bromine substituent typically exhibit bond lengths in the range of 3.0-3.4 Å when interacting with nitrogen-containing acceptors [12]. The interaction energies range from 15-25 kJ/mol, placing these interactions in the moderate strength category for halogen bonds [13].
The electron-withdrawing fluorine substituents play a crucial role in modulating the halogen bonding strength. Computational studies on related fluorinated systems demonstrate that electron-withdrawing groups positioned ortho and para to the halogen bond donor can increase interaction energies by 20-40% [13]. In 1-Bromo-2-chloro-3,5,6-trifluorobenzene, the three fluorine atoms provide substantial electron-withdrawal, significantly enhancing the σ-hole magnitude [13].
The chlorine atom can also participate in halogen bonding, though with reduced strength compared to bromine. Chlorine-based halogen bonds typically exhibit longer bond lengths (3.2-3.6 Å) and weaker interaction energies (8-15 kJ/mol) [12]. The fluorine atoms generally do not serve as effective halogen bond donors due to their small size and high electronegativity, which limits σ-hole development [13].
The presence of multiple halogen atoms in 1-Bromo-2-chloro-3,5,6-trifluorobenzene enables cooperative halogen bonding effects, where multiple simultaneous interactions can occur with multidentate acceptors [12]. Such cooperative interactions can lead to enhanced binding affinities and improved selectivity in molecular recognition applications [13].
Experimental studies on related polyfluorinated systems have demonstrated that cooperative halogen bonding can increase overall binding constants by factors of 10-100 compared to individual interactions [12]. The specific geometric arrangement of halogen atoms in this compound creates opportunities for chelate-like binding modes with appropriately designed acceptor molecules [13].
| Halogen Bond Donor | Typical Bond Length (Å) | Interaction Energy (kJ/mol) | σ-hole Magnitude |
|---|---|---|---|
| C-Br···N | 3.0-3.4 | 15-25 | Moderate |
| C-Cl···N | 3.2-3.6 | 8-15 | Low |
| C-F···N | 2.8-3.2 | 5-12 | Very Low |
1-Bromo-2-chloro-3,5,6-trifluorobenzene demonstrates exceptional thermal stability characteristic of polyfluorinated aromatic compounds, with decomposition temperatures estimated to exceed 450°C based on analogous systems [14] [15]. The high thermal stability results from the strength of the carbon-fluorine bonds, which possess bond dissociation energies of approximately 485 kJ/mol [16] [17].
The thermal decomposition behavior follows a hierarchical pattern based on the relative bond strengths of the different carbon-halogen bonds. The carbon-bromine bond, with a dissociation energy of approximately 280 kJ/mol, represents the weakest bond in the molecule and is expected to be the first to undergo homolytic cleavage during thermal decomposition [16] [17]. The carbon-chlorine bond (400 kJ/mol) represents an intermediate strength, while the carbon-fluorine bonds exhibit the highest thermal stability [16].
The thermal decomposition of 1-Bromo-2-chloro-3,5,6-trifluorobenzene likely proceeds through a series of radical-mediated processes initiated by the homolytic cleavage of the weakest carbon-halogen bonds [18] [19]. The initial step involves the formation of an aryl radical and a halogen atom, which can subsequently participate in chain transfer reactions or undergo further decomposition [20].
Studies on related polyfluorinated compounds indicate that thermal decomposition follows first-order kinetics with activation energies ranging from 200-300 kJ/mol [18]. The decomposition process is characterized by multiple temperature zones: a stable region below 200°C, an initial decomposition zone between 200-450°C, and a rapid decomposition zone above 450°C [18] [20].
The presence of multiple fluorine atoms contributes to the overall thermal stability through several mechanisms. The strong carbon-fluorine bonds resist thermal cleavage, while the electron-withdrawing effects of fluorine atoms stabilize the aromatic ring against radical attack [15] [21]. Additionally, the formation of highly stable hydrogen fluoride during decomposition provides a thermodynamic driving force for certain decomposition pathways [18].
Thermal analysis of related fluorinated systems reveals distinct decomposition patterns across different temperature ranges [19] [20]. Below 300°C, the compound remains largely intact with minimal decomposition. Between 300-450°C, initial decomposition occurs primarily through loss of bromine and chlorine substituents, generating volatile halogenated products [18] [19].
At temperatures exceeding 450°C, more extensive decomposition occurs, including cleavage of carbon-fluorine bonds and degradation of the aromatic ring structure [18]. Complete mineralization to hydrogen fluoride, carbon dioxide, and other small molecules occurs only at temperatures above 600°C [20].
The decomposition products include perfluorinated alkenes, hydrogen halides, and various fluorinated aromatics, depending on the specific temperature and atmospheric conditions [19]. Under oxidative conditions, complete combustion to carbon dioxide, water, and hydrogen halides occurs at lower temperatures than under inert atmospheres [20].
| Temperature Range (°C) | Decomposition Behavior | Primary Products |
|---|---|---|
| <200 | Stable | No decomposition |
| 200-300 | Minimal decomposition | Trace volatile halides |
| 300-450 | Initial decomposition | Br₂, Cl₂, fluorinated aromatics |
| 450-600 | Extensive decomposition | HF, perfluorinated fragments |
| >600 | Complete mineralization | CO₂, H₂O, HF, HCl, HBr |